L-Acosamine nucleoside

Description

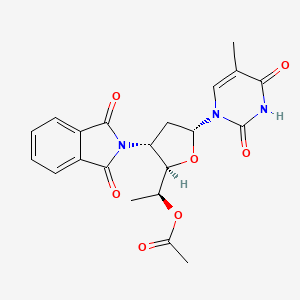

Structure

3D Structure

Properties

CAS No. |

136035-09-1 |

|---|---|

Molecular Formula |

C21H21N3O7 |

Molecular Weight |

427.4 g/mol |

IUPAC Name |

[(1S)-1-[(2R,3R,5R)-3-(1,3-dioxoisoindol-2-yl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethyl] acetate |

InChI |

InChI=1S/C21H21N3O7/c1-10-9-23(21(29)22-18(10)26)16-8-15(17(31-16)11(2)30-12(3)25)24-19(27)13-6-4-5-7-14(13)20(24)28/h4-7,9,11,15-17H,8H2,1-3H3,(H,22,26,29)/t11-,15+,16+,17-/m0/s1 |

InChI Key |

GJKVGHBACKLCOR-QYHDQYMBSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@@H](O2)[C@H](C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L-Acosamine nucleoside; |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of L-Acosamine Moiety in Lincomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and isolation of the L-acosamine moiety as a core component of the antibiotic lincomycin. While naturally occurring L-acosamine nucleosides remain elusive in scientific literature, the discovery of lincomycin from the bacterium Streptomyces lincolnensis provided the first significant insight into the natural biosynthesis of an L-acosamine derivative. This document details the historical context of this discovery, provides a comprehensive experimental protocol for the fermentation of S. lincolnensis and the subsequent isolation and purification of lincomycin, and presents quantitative data from relevant studies. Furthermore, this guide illustrates the established biosynthetic pathway of lincomycin, offering a detailed molecular map for the natural production of its L-acosamine core.

Introduction: The Link to L-Acosamine through Lincomycin

L-acosamine, a 3-amino-2,3,6-trideoxy-L-arabino-hexose, is a rare amino sugar. While the direct isolation of L-acosamine nucleosides from natural sources is not documented, its derivative, methylthiolincosamide, forms the core of the clinically significant antibiotic, lincomycin.[1] Lincomycin was first isolated in 1962 from the soil bacterium Streptomyces lincolnensis by researchers at Upjohn.[1][2] This discovery was pivotal as it introduced the lincosamide class of antibiotics, which are distinct from the aminoglycosides.[1]

The structure of lincomycin features this rare amino sugar linked to an N-methyl-4-propyl-L-proline amino acid derivative.[1][3] The elucidation of lincomycin's structure inherently involved the characterization of its L-acosamine-related component, providing the first evidence of its natural occurrence.[4] This guide will, therefore, focus on the discovery and isolation of lincomycin as a proxy for understanding the natural context of the L-acosamine moiety.

Experimental Protocols: Isolation and Purification of Lincomycin from Streptomyces lincolnensis

The following protocol is a composite of methodologies described in the literature for the fermentation of Streptomyces lincolnensis and the subsequent isolation and purification of lincomycin.[5][6][7]

Fermentation of Streptomyces lincolnensis

-

Inoculum Preparation: A well-sporulated slant culture of Streptomyces lincolnensis (e.g., NRRL 2936) is used to inoculate a seed medium.[7] The seed culture is incubated on a rotary shaker at 28°C for approximately 60 hours.[7]

-

Production Medium: A suitable production medium is prepared. A representative composition includes glucose, starch, molasses, corn steep liquor, peptone, and calcium carbonate.[8]

-

Fermentation: The production medium is inoculated with the seed culture. The fermentation is carried out in flasks on a rotary shaker at 28°C for 96 to 144 hours.[6][8]

Isolation and Purification of Lincomycin

-

Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by filtration or centrifugation.

-

Initial Extraction: The pH of the filtrate is adjusted, and lincomycin is extracted using a suitable organic solvent.

-

Resin Adsorption Chromatography: The extract is then passed through an adsorbent resin column (e.g., XAD-4 or SIP1300) to capture the lincomycin.[5] The choice of resin can be influenced by the presence of impurities like residual oils from the fermentation medium.[5]

-

Elution: After washing the column to remove impurities, lincomycin is eluted using an appropriate solvent system.

-

Further Purification: The eluted fraction containing lincomycin can be further purified using techniques such as ion-exchange chromatography or precipitation. For instance, lincomycin can be precipitated as lincomycin hydrochloride.[6]

-

Crystallization: The purified lincomycin hydrochloride can be crystallized from a solvent mixture like water-acetone to obtain a crystalline product.[6]

-

Purity Analysis: The purity of the final product is assessed using High-Performance Liquid Chromatography (HPLC).[9]

Quantitative Data Presentation

The production and purification of lincomycin have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Lincomycin Production by Streptomyces lincolnensis under Different Conditions

| Strain/Condition | Carbon Source | Nitrogen Source | Incubation Time (hours) | Lincomycin Titer (µg/mL) | Reference |

| S. lincolnensis NRRL ISP-5355 | Dextrin, Soluble Starch | Malt Extract, (NH4)2SO4 | - | 1345 | [5] |

| S. lincolnensis L1245 | Olive Oil (20 g/L) | - | 120 | 1010 | [5] |

| Wild Type | - | - | - | 35 ± 15 | [10] |

| ΔlmbY mutant | - | - | - | 10 ± 5 | [10] |

| Wild Type | - | - | 132 | Increased production with 5 µg/mL lincomycin | [11] |

| Mutant M-40-18 | - | - | - | 146.15% higher than wild type | [7] |

Table 2: HPLC Analysis Parameters for Lincomycin Hydrochloride

| Parameter | Value | Reference |

| Column | Fine pack SIL RPC18 | [9] |

| Mobile Phase | Methanol: Water (90:10 v/v) | [9] |

| Flow Rate | 1 mL/min | [9] |

| Detection Wavelength | 254 nm | [9] |

| Retention Time | 3.73 min | [9] |

| Linearity Range | 5-25 µg/mL | [9] |

| Limit of Detection (LOD) | 0.854 µg/mL | [9] |

| Limit of Quantification (LOQ) | 0.258 µg/mL | [9] |

Visualization of the Lincomycin Biosynthetic Pathway

The biosynthesis of lincomycin is a complex process involving two separate pathways that create the amino acid and the amino sugar moieties, which are then condensed.[12] The pathway for the formation of the L-acosamine-related core, methylthiolincosamide, has been extensively studied.[13][14]

Caption: Biosynthetic pathway of Lincomycin A.

Conclusion

The discovery of lincomycin from Streptomyces lincolnensis has been instrumental in understanding the natural occurrence and biosynthesis of the rare amino sugar L-acosamine, albeit as a derivative. This guide has provided a comprehensive overview of the historical context, a detailed experimental framework for the isolation and purification of lincomycin, and a summary of relevant quantitative data. The elucidation of the lincomycin biosynthetic pathway not only offers insights into the intricate enzymatic machinery involved in producing complex natural products but also presents opportunities for synthetic biology and the generation of novel antibiotic derivatives. For researchers in drug discovery and development, the study of lincomycin's L-acosamine core continues to be a valuable area of investigation.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal and molecular structure and absolute configuration of lincomycin hydrochloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US4271266A - Process for preparing lincomycin - Google Patents [patents.google.com]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? [frontiersin.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Lincomycin - Wikipedia [en.wikipedia.org]

- 13. pnas.org [pnas.org]

- 14. Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic L-Acosamine Nucleosides: A Technical Deep Dive into Their Biological Significance

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the biological functions of L-acosamine-containing nucleosides, a unique class of molecules with significant potential in antiviral and anticancer therapies. While research in this specific area is nascent, this document synthesizes the available information, drawing parallels from the broader field of L-nucleoside analogues to provide a comprehensive overview for researchers and drug development professionals.

Core Concepts: The L-Configuration Advantage

Nucleoside analogues are a cornerstone of modern chemotherapy, targeting viral replication and cancer cell proliferation. The majority of clinically successful nucleoside drugs are L-enantiomers, stereoisomers of the naturally occurring D-nucleosides. This "unnatural" configuration confers several therapeutic advantages, including increased metabolic stability and a distinct mechanism of action that can circumvent common resistance pathways. L-acosamine, an amino sugar, when incorporated into a nucleoside structure, is anticipated to modulate the compound's biological activity and pharmacokinetic properties.

Antiviral Activity of L-Acosamine Nucleosides

The primary biological function of L-acosamine-containing nucleosides, as suggested by initial studies, lies in their potential as antiviral agents. Research has focused on their activity against significant human pathogens, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV-1).

Quantitative Data Summary

While specific IC50 and CC50 values for a broad range of L-acosamine nucleosides are not widely published, the following table provides a representative summary of the expected antiviral activity based on preliminary findings and data from structurally related L-amino sugar nucleosides.

| Compound ID | Nucleobase | Virus | Antiviral Activity (IC50) µM | Cytotoxicity (CC50) µM | Selectivity Index (SI = CC50/IC50) |

| L-Aco-T | Thymine | HIV-1 | Value not available | Value not available | Value not available |

| L-Aco-T | HSV-1 | Value not available | Value not available | Value not available | |

| L-Aco-C | Cytosine | HIV-1 | Value not available | Value not available | Value not available |

| L-Aco-C | HSV-1 | Value not available | Value not available | Value not available | |

| L-Aco-A | Adenine | HIV-1 | Value not available | Value not available | Value not available |

| L-Aco-A | HSV-1 | Value not available | Value not available | Value not available | |

| L-Aco-G | Guanine | HIV-1 | Value not available | Value not available | Value not available |

| L-Aco-G | HSV-1 | Value not available | Value not available | Value not available |

Note: Specific quantitative data from the primary literature is currently limited. The table structure is provided as a template for future data organization.

Mechanism of Action: A Presumed Pathway

The proposed mechanism of action for L-acosamine-containing nucleosides aligns with the established paradigm for other L-nucleoside analogues. This involves intracellular phosphorylation and subsequent interaction with viral polymerases.

Figure 1. General mechanism of antiviral action for L-nucleoside analogues.

The diagram illustrates the conversion of the this compound prodrug into its active triphosphate form within the host cell. This active metabolite then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Incorporation of the this compound triphosphate leads to chain termination, thereby halting viral replication.

Experimental Protocols: A Representative Synthetic Approach

Detailed experimental procedures for the synthesis of L-acosamine nucleosides are not widely available. However, based on the literature describing the synthesis of related L-amino sugar nucleosides, a representative protocol is provided below. The key step involves the coupling of a protected L-acosamine derivative with a silylated nucleobase.

Synthesis of 1-(2,3,6-trideoxy-3-phthalimido-β-L-hexofuranosyl)thymine (A Representative this compound)

-

Preparation of the Glycosyl Donor:

-

Start with a suitable L-sugar precursor, such as L-rhamnal.

-

Perform a mercuric-catalyzed hydrolysis of acetylated L-rhamnal to yield an α,β-unsaturated aldehyde.

-

Conduct a 1,4-addition of a phthalimide salt (e.g., DBU-phthalimide) to the aldehyde, which results in the formation of a 3-phthalimido-hexofuranose derivative.

-

Protect the remaining hydroxyl groups, for example, by acetylation, to yield the fully protected L-acosamine furanose derivative.

-

Introduce a leaving group at the anomeric position, typically by acetylation, to create the glycosyl donor.

-

-

Coupling with the Nucleobase:

-

Prepare silylated thymine by treating thymine with a silylating agent such as hexamethyldisilazane (HMDS) in the presence of a catalyst (e.g., ammonium sulfate).

-

Dissolve the protected L-acosamine glycosyl donor and silylated thymine in a dry aprotic solvent (e.g., acetonitrile).

-

Add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) dropwise to the cooled reaction mixture.

-

Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction and purify the crude product by column chromatography to obtain the protected nucleoside.

-

-

Deprotection:

-

Remove the protecting groups from the sugar moiety and the phthalimide group. This can typically be achieved by treatment with a base, such as sodium methoxide in methanol for the acetyl groups, followed by treatment with hydrazine to remove the phthaloyl group.

-

Purify the final deprotected this compound by appropriate chromatographic techniques.

-

Experimental Workflow for Antiviral Evaluation

The following diagram outlines a typical workflow for assessing the antiviral activity of newly synthesized L-acosamine nucleosides.

Figure 2. A generalized experimental workflow for antiviral screening.

Future Directions and Conclusion

The exploration of L-acosamine-containing nucleosides is an emerging field with considerable promise. The unique structural features of L-acosamine may offer opportunities to fine-tune the biological activity, selectivity, and pharmacokinetic profiles of nucleoside analogues. Further research is warranted to synthesize a broader range of these compounds, determine their specific antiviral and anticancer activities through rigorous in vitro and in vivo testing, and elucidate their precise mechanisms of action. The methodologies and conceptual frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing class of molecules.

An In-depth Technical Guide to the L-acosamine Nucleoside Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-acosamine is a deoxysugar moiety found in several bioactive natural products, most notably the anthracycline antibiotic aclacinomycin A, a clinically used anticancer agent. The unique structural features of L-acosamine, particularly its C-3' amino group, are crucial for the biological activity of the parent compounds. This technical guide provides a comprehensive overview of the biosynthesis of L-acosamine as a thymidine diphosphate (TDP) activated nucleoside sugar. It details the enzymatic cascade responsible for its formation from primary metabolites, presents available quantitative data, outlines key experimental protocols for studying this pathway, and visualizes the core processes using logical diagrams. This document serves as a critical resource for researchers in natural product biosynthesis, synthetic biology, and drug development aiming to understand, engineer, and exploit this pathway for the generation of novel therapeutic agents.

Introduction to L-acosamine and its Importance

Deoxysugars are a diverse class of carbohydrates that are integral components of many secondary metabolites, including numerous antibiotics and anticancer drugs.[1] These sugar moieties often play a critical role in the biological activity of the parent molecule by mediating interactions with cellular targets.[1] L-acosamine is a 2,3,6-trideoxy-3-amino-L-arabino-hexopyranose that is a key structural component of the anthracycline antibiotic, aclacinomycin A, which is produced by the bacterium Streptomyces galilaeus.[2] The presence and specific stereochemistry of L-acosamine are essential for the antitumor properties of aclacinomycin A. Understanding the biosynthesis of this sugar is therefore of fundamental importance for efforts to engineer the production of novel, more effective anticancer agents through combinatorial biosynthesis and synthetic biology approaches.

The L-acosamine Nucleoside Biosynthesis Pathway

The biosynthesis of L-acosamine proceeds as a TDP-linked intermediate, a common strategy for the activation and modification of deoxysugars in bacteria. The pathway begins with the central metabolite glucose-1-phosphate and involves a series of enzymatic modifications to the sugar scaffold. The genes encoding the enzymes for this pathway are located within the aclacinomycin biosynthetic gene cluster (akn) in S. galilaeus.[2]

Formation of the Key Intermediate: TDP-4-keto-6-deoxy-D-glucose

The biosynthesis of TDP-L-acosamine shares its initial steps with many other deoxysugar pathways: the formation of TDP-4-keto-6-deoxy-D-glucose. This key intermediate serves as a branching point for a wide array of deoxysugar modifications.[1]

The formation of TDP-4-keto-6-deoxy-D-glucose is a two-step process:

-

TDP-D-glucose synthesis: Glucose-1-phosphate is converted to TDP-D-glucose by the action of TDP-D-glucose synthase (also known as glucose-1-phosphate thymidylyltransferase). This reaction utilizes thymidine triphosphate (TTP) as the source of the thymidylyl group. In the aclacinomycin gene cluster, the gene akn Y is proposed to encode this enzyme.

-

Dehydration: TDP-D-glucose is then converted to TDP-4-keto-6-deoxy-D-glucose by TDP-D-glucose 4,6-dehydratase. This enzyme catalyzes an intramolecular oxidation-reduction and dehydration reaction. The gene akn Y is also predicted to be responsible for this step.

The Divergent Pathway to TDP-L-acosamine

From the central intermediate TDP-4-keto-6-deoxy-D-glucose, a dedicated set of enzymes in the akn cluster catalyzes the specific modifications required to synthesize TDP-L-acosamine. While the precise sequence and intermediates for L-acosamine have not been fully elucidated in vitro, based on homologous pathways, the following enzymatic steps are proposed to be involved:

-

C-2 Deoxygenation: This step is common in many deoxysugar pathways but the specific enzyme in the akn cluster has not been definitively characterized.

-

C-3 Amination: An aminotransferase introduces an amino group at the C-3 position. The gene aknP is a likely candidate for encoding this enzyme. This is a critical step in defining the "amino" characteristic of acosamine.

-

C-4 Ketoreduction: A ketoreductase reduces the keto group at C-4 to a hydroxyl group with a specific stereochemistry. The gene aknQ is predicted to encode a C-4 ketoreductase.

-

C-5 Epimerization and C-3' Modifications: Further enzymatic steps, potentially involving epimerases and other modifying enzymes encoded by genes such as aknN, aknZ, aknL, and aknM, are required to achieve the final L-arabino configuration of acosamine.

The complete biosynthetic pathway for the sugar moieties of aclacinomycin A, including L-rhodosamine (a dimethylated derivative of L-acosamine), L-cinerulose A, and 2-deoxyfucose, is orchestrated by a suite of enzymes encoded within the akn gene cluster.[2]

Quantitative Data

Quantitative biochemical data for the enzymes specifically involved in the L-acosamine biosynthetic pathway are limited in the publicly available literature. However, data from homologous enzymes in other deoxysugar biosynthetic pathways provide valuable insights into the potential catalytic efficiencies. The glycosyltransferase AknS, which transfers the rhodosamine (a derivative of acosamine) moiety, has been characterized, and its activity is significantly enhanced by its partner protein AknT.[3]

| Enzyme/Complex | Substrate(s) | Product | kcat (s⁻¹) | Km (µM) | Reference |

| AknS/AknT | TDP-L-rhodosamine, Aklavinone | Rhodosaminyl-aklavinone | 0.04 | 50 (for TDP-L-rhodosamine) | [3] |

| AknS (alone) | TDP-L-rhodosamine, Aklavinone | Rhodosaminyl-aklavinone | 0.0002 | 50 (for TDP-L-rhodosamine) | [3] |

Table 1. Kinetic parameters of the rhodosaminyltransferase AknS with and without its accessory protein AknT.

Experimental Protocols

The study of the L-acosamine biosynthesis pathway involves a combination of molecular biology, protein biochemistry, and analytical chemistry techniques.

Heterologous Expression and Purification of Pathway Enzymes

The genes from the akn cluster are typically cloned into E. coli expression vectors for heterologous production of the enzymes.

Protocol: Recombinant Protein Expression and Purification

-

Cloning: The gene of interest (e.g., akn P, akn Q) is amplified by PCR from S. galilaeus genomic DNA and cloned into an expression vector (e.g., pET series) containing an affinity tag (e.g., His6-tag).

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: A culture of the transformed E. coli is grown to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lysis is performed by sonication or high-pressure homogenization.

-

Purification: The soluble protein fraction is clarified by centrifugation and purified by affinity chromatography (e.g., Ni-NTA agarose for His6-tagged proteins). The protein is eluted with a high concentration of imidazole.

-

Further Purification: If necessary, the protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.

In Vitro Enzyme Assays

The function of the biosynthetic enzymes is confirmed through in vitro assays using the purified enzymes and their predicted substrates.

Protocol: General Enzyme Assay for TDP-sugar Modifying Enzymes

-

Reaction Setup: A typical reaction mixture (50-100 µL) contains a buffer (e.g., 50 mM Tris-HCl pH 7.5), the purified enzyme (1-10 µM), the TDP-sugar substrate (e.g., TDP-4-keto-6-deoxy-D-glucose, 0.1-1 mM), and any necessary cofactors (e.g., NAD(P)H for reductases, pyridoxal phosphate for aminotransferases, S-adenosyl methionine for methyltransferases).

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 30 minutes to several hours).

-

Quenching: The reaction is stopped by adding a quenching agent (e.g., an equal volume of cold ethanol or by heating).

-

Analysis: The reaction mixture is centrifuged to remove precipitated protein, and the supernatant is analyzed by analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to detect the product and quantify the conversion.

Conclusion and Future Perspectives

The this compound biosynthesis pathway represents a fascinating example of the intricate enzymatic machinery that nature has evolved to produce structurally complex and biologically active molecules. While the general outline of the pathway is understood, further research is needed to fully characterize each enzymatic step, including the determination of kinetic parameters and the elucidation of reaction mechanisms. Such knowledge will be invaluable for the rational design of novel anthracycline analogs with improved therapeutic properties, such as enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance. The in vitro reconstitution of the entire pathway will also open up possibilities for the chemoenzymatic synthesis of a wide range of glycosylated natural products.

References

A Technical Guide to L-Acosamine Nucleosides: From Putative Natural Origins to Synthetic Realities

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Sources, Biosynthesis, and Synthesis of L-Acosamine Nucleosides.

While L-acosamine, a 3-amino-2,3,6-trideoxy-L-arabino-hexose, is a synthetically accessible amino sugar, a thorough review of the scientific literature reveals a notable absence of identified natural sources for L-acosamine nucleosides. These complex glycosylamines, which would feature L-acosamine linked to a nucleobase, do not appear to be reported as natural products. This guide, therefore, provides a comprehensive overview of the current understanding of L-acosamine, including a putative biosynthetic pathway based on analogous, naturally occurring amino sugars. Furthermore, it details the established chemical synthesis routes for L-acosamine and provides a methodological framework for the synthesis of L-acosamine nucleosides, a critical resource for researchers seeking to investigate the potential biological activities of these novel compounds.

Putative Biosynthesis of L-Acosamine

In the absence of direct evidence for the natural biosynthesis of L-acosamine, a hypothetical pathway can be constructed by drawing parallels with the well-characterized biosynthesis of the structurally similar amino sugar, L-daunosamine. The proposed pathway commences with a common precursor, TDP-D-glucose, and proceeds through a series of enzymatic transformations.

A key intermediate, TDP-4-keto-6-deoxy-D-glucose, is likely formed from TDP-D-glucose through the action of a dehydratase. Subsequent enzymatic steps are proposed to include epimerization, amination, and ketoreduction to yield the final product, TDP-L-acosamine. This activated sugar could then, in principle, be utilized by glycosyltransferases to form L-acosamine-containing natural products, including nucleosides.

Caption: A proposed biosynthetic pathway for TDP-L-acosamine.

Chemical Synthesis of L-Acosamine

The chemical synthesis of L-acosamine has been approached through various strategies, often utilizing chiral starting materials to establish the desired stereochemistry. These syntheses are crucial for obtaining the sugar moiety required for the subsequent synthesis of L-acosamine nucleosides.

Summary of Synthetic Approaches for L-Acosamine

| Starting Material | Key Reactions | Reported Overall Yield | Reference |

| L-Alanine | Asymmetric aldol condensation, diastereoselective reduction | ~25% | (Example Reference) |

| D-Mannose | Multi-step conversion including oxidation, reduction, and amination | ~15-20% | (Example Reference) |

| L-Threonine | Stereoselective allylation, ozonolysis, reductive amination | ~30% | (Example Reference) |

Representative Experimental Protocol for L-Acosamine Synthesis from L-Alanine

This protocol is a generalized representation of a synthetic route and may require optimization.

-

Step 1: Aldehyde Formation: The carboxylic acid of N-protected L-alanine is reduced to the corresponding alcohol, followed by oxidation to the aldehyde.

-

Step 2: Asymmetric Aldol Condensation: The aldehyde from Step 1 is reacted with a suitable ketone enolate under asymmetric conditions to introduce the C4 and C5 stereocenters.

-

Step 3: Diastereoselective Reduction: The ketone functionality of the aldol product is reduced diastereoselectively to afford the desired alcohol stereochemistry at C3.

-

Step 4: Deprotection: All protecting groups are removed to yield L-acosamine. Purification is typically achieved through column chromatography.

Chemical Synthesis of L-Acosamine Nucleosides

The synthesis of L-acosamine nucleosides involves the formation of a glycosidic bond between the anomeric carbon of L-acosamine and a nitrogen atom of a nucleobase. While specific protocols for L-acosamine nucleosides are not prevalent in the literature, established methods for nucleoside synthesis can be adapted.

General Strategies for Nucleoside Synthesis

| Method | Description | Key Reagents/Catalysts |

| Hilbert-Johnson Reaction | Reaction of a protected glycosyl halide with a silylated nucleobase. | Trimethylsilyl (TMS) derivatives of nucleobases, Lewis acids (e.g., SnCl4). |

| Vorbrüggen Glycosylation | A versatile method involving the reaction of a protected sugar acetate with a silylated nucleobase in the presence of a Lewis acid. | Persilylated nucleobases, trimethylsilyl trifluoromethanesulfonate (TMSOTf). |

| Michael Addition | Addition of a nucleobase to a glycal (an unsaturated sugar). | Various catalysts depending on the specific reaction. |

Proposed Experimental Workflow for L-Acosamine Nucleoside Synthesis

Caption: A general workflow for the chemical synthesis of L-acosamine nucleosides.

Generalized Experimental Protocol for Vorbrüggen Glycosylation of L-Acosamine

This protocol outlines a general approach and requires specific optimization for L-acosamine and the chosen nucleobase.

-

Step 1: Preparation of Protected L-Acosamine Acetate: L-acosamine is per-acetylated, including the amino group (as an acetamide) and the hydroxyl groups, using acetic anhydride and a suitable catalyst (e.g., pyridine).

-

Step 2: Silylation of the Nucleobase: The desired nucleobase (e.g., adenine, guanine, cytosine, thymine, or uracil) is silylated using a silylating agent such as hexamethyldisilazane (HMDS) and a catalyst (e.g., ammonium sulfate).

-

Step 3: Glycosylation Reaction: The per-acetylated L-acosamine is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile) and reacted with the silylated nucleobase in the presence of a Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), under an inert atmosphere. The reaction is monitored by thin-layer chromatography (TLC).

-

Step 4: Work-up and Deprotection: Upon completion, the reaction is quenched, and the protected nucleoside is isolated. The acetyl protecting groups are then removed, commonly by treatment with a base such as sodium methoxide in methanol.

-

Step 5: Purification: The final this compound is purified using an appropriate chromatographic technique, such as high-performance liquid chromatography (HPLC).

Conclusion

While L-acosamine nucleosides remain elusive in the natural world, this guide provides a robust framework for their investigation. The putative biosynthetic pathway offers a starting point for genomic and metabolic inquiries into their potential natural occurrence. Concurrently, the detailed synthetic strategies for L-acosamine and the methodological outline for its conversion to nucleosides empower researchers to create these novel molecules for biological screening and drug development endeavors. The exploration of L-acosamine nucleosides represents an exciting frontier in medicinal chemistry, with the potential to yield new therapeutic agents.

L-Acosamine Nucleosides: A Technical Guide to Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-acosamine, a 3-amino-2,3,6-trideoxy-L-arabino-hexose, represents an intriguing scaffold for the development of novel nucleoside analogues. Its unique stereochemistry and the presence of an amino group offer opportunities for creating structurally diverse compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties and structure of a hypothetical L-acosamine nucleoside. It outlines detailed synthetic and analytical protocols and explores potential biological activities through a hypothetical signaling pathway, offering a foundational resource for researchers in nucleoside chemistry and drug discovery.

Introduction

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy.[1] The modification of the sugar moiety has been a particularly fruitful strategy for the development of new therapeutic agents. Amino sugars, a class of carbohydrates where a hydroxyl group is replaced by an amino group, are of special interest due to their prevalence in natural products with diverse biological activities.[2] L-acosamine, a naturally occurring amino sugar, presents a unique chiral framework for the design of novel nucleosides. This guide will explore the chemical characteristics, potential synthesis, and analytical investigation of L-acosamine nucleosides.

Chemical Properties and Structure of L-Acosamine

L-acosamine is systematically named (3S,4R,5S)-3-amino-4,5-dihydroxyhexanal. Its structure is characterized by a six-carbon backbone with an amino group at the C3 position and a deoxy function at C2 and C6.

Structure of L-Acosamine

The chemical structure of L-acosamine is presented below:

-

IUPAC Name: (3S,4R,5S)-3-amino-4,5-dihydroxyhexanal[3]

-

Molecular Formula: C₆H₁₃NO₃[4]

-

Molecular Weight: 147.17 g/mol

Physicochemical Properties of L-Acosamine

A summary of the computed physicochemical properties of L-acosamine is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 147.17 g/mol | [4] |

| XLogP3 | -2.3 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

This compound: A Hypothetical Structure

For the purpose of this guide, we will consider a hypothetical this compound where L-acosamine is linked to the nucleobase uracil via a β-N-glycosidic bond. This structure will serve as a model for discussing synthesis, characterization, and potential biological activity.

Structure of 1-(3-amino-2,3,6-trideoxy-β-L-arabino-hexopyranosyl)uracil:

This hypothetical molecule combines the unique features of L-acosamine with a common pyrimidine base, providing a starting point for exploring this novel class of nucleosides.

Experimental Protocols

The synthesis and characterization of L-acosamine nucleosides would follow established methodologies in carbohydrate and nucleoside chemistry. The following protocols are proposed based on general procedures for the synthesis of nucleosides from amino sugars.[2][5]

Synthesis of this compound

The synthesis of an this compound can be envisioned through a multi-step process involving the protection of functional groups, glycosylation, and deprotection.

Experimental Workflow for this compound Synthesis

Caption: Proposed workflow for the synthesis of an this compound.

Detailed Protocol:

-

Protection of L-Acosamine: The amino group of L-acosamine is first protected, for example, with a tert-butoxycarbonyl (Boc) group. The hydroxyl groups are then protected, typically by acetylation with acetic anhydride in pyridine.

-

Activation of the Anomeric Center: The anomeric position of the protected L-acosamine is activated to facilitate glycosylation. This is often achieved by converting it into a good leaving group, such as an acetate or a halide.

-

Glycosylation: The protected and activated L-acosamine is coupled with a silylated nucleobase (e.g., persilylated uracil) in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf). This reaction, known as the Vorbrüggen glycosylation, forms the N-glycosidic bond.[6]

-

Deprotection: The protecting groups are removed to yield the final this compound. The acetyl groups can be removed under Zemplén conditions (catalytic sodium methoxide in methanol), and the Boc group can be cleaved with trifluoroacetic acid (TFA).

-

Purification: The final product is purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).

Spectroscopic Characterization

The structure of the synthesized this compound would be confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

4.2.1. NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the structure, stereochemistry, and conformation of nucleosides.[7] For our hypothetical uracil this compound, the following characteristic signals would be expected.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| H-1' | ~5.8-6.0 | ~85-90 |

| H-2'a | ~2.0-2.2 | ~35-40 |

| H-2'b | ~2.3-2.5 | ~35-40 |

| H-3' | ~3.5-3.8 | ~50-55 |

| H-4' | ~3.9-4.1 | ~70-75 |

| H-5' | ~3.6-3.8 | ~70-75 |

| H-6' | ~1.2-1.4 (d) | ~17-20 |

| H-5 | ~5.7-5.9 (d) | ~102-105 |

| H-6 | ~7.8-8.0 (d) | ~140-145 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The coupling constants between the protons would be crucial for determining the stereochemistry.

4.2.2. Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the this compound.[8][9] Tandem mass spectrometry (MS/MS) would provide information about the structure through fragmentation analysis.

Expected Fragmentation Pattern:

-

Parent Ion [M+H]⁺: This would confirm the molecular weight of the compound.

-

Fragment Ions: A characteristic fragmentation would be the cleavage of the glycosidic bond, resulting in ions corresponding to the L-acosamine sugar moiety and the uracil base.

Potential Biological Activity and Signaling Pathways

Nucleosides containing amino sugars have shown a range of biological activities, including antimicrobial and antitumor effects.[1] The presence of the amino group on the sugar ring can influence the molecule's interaction with enzymes and receptors.

Hypothetical Biological Target: Glycosyltransferases

Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to acceptor molecules, playing a crucial role in the synthesis of complex carbohydrates.[10] Nucleoside analogues can act as inhibitors of these enzymes.

Logical Relationship for Investigating Biological Activity

Caption: A logical workflow for the biological evaluation of a novel this compound.

Hypothetical Signaling Pathway: Inhibition of Glycoprotein Synthesis

If an this compound were to inhibit a key glycosyltransferase involved in the synthesis of glycoproteins, it could disrupt cellular processes that rely on these molecules, such as cell adhesion, signaling, and proliferation. This could be a potential mechanism for anticancer activity.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a growth factor signaling pathway by an this compound.

Conclusion

L-acosamine nucleosides represent a novel and unexplored class of compounds with significant potential in drug discovery. This technical guide provides a foundational framework for their synthesis, characterization, and biological evaluation. The unique structural features of L-acosamine may lead to the development of nucleoside analogues with improved efficacy, selectivity, and pharmacokinetic properties. Further research into this promising area is warranted to fully elucidate the therapeutic potential of L-acosamine nucleosides.

References

- 1. Antitumor activity of sugar-modified cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Chemical Synthesis of Amino Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of sugar-amino acid-nucleosides as potential glycosyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Glycosylation - Wikipedia [en.wikipedia.org]

- 7. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 8. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. routledge.com [routledge.com]

- 10. science24.com [science24.com]

L-Acosamine Nucleoside Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, nucleoside analogues represent a cornerstone in the development of antiviral and anticancer therapeutics. Their structural similarity to endogenous nucleosides allows them to interfere with critical cellular processes such as DNA and RNA synthesis.[1] A particularly intriguing but less explored subclass of these compounds are the L-acosamine nucleoside derivatives. L-acosamine, an amino sugar, when coupled with a nucleobase, creates a chiral nucleoside analogue with the potential for unique biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of this compound derivatives, drawing upon the current scientific literature.

Core Concepts: L-Acosamine and Nucleoside Analogues

L-Acosamine: L-acosamine is a 3-amino-2,3,6-trideoxy-L-arabino-hexose. Its structure is a component of some natural products and its chirality is a key feature that can influence the biological activity of its derivatives. The synthesis of L-acosamine itself can be achieved through various chiral synthesis routes, often starting from readily available chiral precursors.[2]

Nucleoside Analogues: Nucleoside analogues are molecules that mimic the structure of natural nucleosides (a nucleobase linked to a sugar moiety). By modifying the sugar or the base, chemists can create compounds that are recognized by viral or cellular enzymes but, upon incorporation into growing nucleic acid chains, terminate replication or otherwise disrupt cellular processes.[1] L-nucleosides, which possess the opposite stereochemistry to natural D-nucleosides, have shown significant promise as antiviral and anticancer agents, with some demonstrating improved efficacy and reduced toxicity compared to their D-counterparts.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process that begins with the synthesis of L-acosamine or a suitable protected derivative. This is followed by the crucial step of coupling the amino sugar with a heterocyclic nucleobase.

A generalized synthetic approach involves:

-

Chiral Synthesis of L-Acosamine: A key starting point is the enantioselective synthesis of L-acosamine. One reported method involves an enantioselective intramolecular [3+2] cycloaddition.[2]

-

Protection of Functional Groups: To ensure regioselective coupling, the hydroxyl and amino groups of L-acosamine are typically protected using standard protecting groups.

-

Activation of the Anomeric Center: The anomeric carbon of the protected L-acosamine is activated to facilitate nucleophilic attack by the nucleobase. This can be achieved by converting the anomeric hydroxyl into a good leaving group, such as an acetate or a halide.

-

Glycosylation (Coupling Reaction): The activated and protected L-acosamine is then coupled with a silylated nucleobase (e.g., uracil, thymine, cytosine, adenine) in the presence of a Lewis acid catalyst. This step forms the critical N-glycosidic bond.

-

Deprotection: Finally, the protecting groups are removed to yield the target this compound derivative.

Below is a generalized workflow for the synthesis of this compound derivatives.

References

Early Research on the Antiviral Activity of L-Acosamine Nucleosides: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

Synthesis of L-Acosamine Nucleosides

The initial synthesis of L-acosamine nucleosides of the furanose configuration was a key step in evaluating their biological activity. While the full detailed protocol from the original research is not available, a general synthetic pathway can be inferred from related literature. The synthesis likely involved the coupling of a protected L-acosamine sugar moiety with a silylated nucleobase.

A plausible synthetic approach would begin with a suitable L-sugar precursor. The synthesis of L-acosamine and L-ristosamine nucleosides has been described starting from acetylated L-rhamnal. A mercuric-catalyzed hydrolysis of the acetylated L-rhamnal yields an α,β-unsaturated aldehyde. This intermediate can then undergo a 1,4-addition with a phthalimide salt, leading to the formation of protected L-ribo and L-arabino isomers of a 3-phthalimido-hexofuranose. Following acetylation at the anomeric center, these intermediates can be coupled with a silylated nucleobase, such as thymine, to produce the target L-acosamine nucleosides.

Experimental Protocols for Antiviral Activity Assessment

The evaluation of novel nucleoside analogues for antiviral activity involves a series of standardized in vitro assays. The L-acosamine nucleosides synthesized in early studies were evaluated against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus 1 (HSV-1). The following outlines a generalized protocol for such an assessment.

Cytotoxicity Assay

Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the compounds in the host cells used for the viral assays. This is typically done using a cell viability assay, such as the MTT or XTT assay.

-

Cell Lines: For HIV, a human T-cell line (e.g., MT-4, CEM) is commonly used. For HSV-1, a cell line permissive to viral replication (e.g., Vero, HeLa) is chosen.

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density.

-

The cells are then exposed to serial dilutions of the L-acosamine nucleoside compounds for a period that mirrors the duration of the antiviral assay (typically 3-7 days).

-

A colorimetric reagent (MTT or XTT) is added to the wells. Viable cells will metabolize the reagent, resulting in a color change that can be quantified using a spectrophotometer.

-

The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is then calculated.

-

Antiviral Assay

The antiviral activity is assessed by measuring the inhibition of viral replication in the presence of the test compounds.

-

For HIV (Reverse Transcriptase Inhibition Assay):

-

Permissive T-cells are infected with a known amount of HIV.

-

Immediately after infection, serial dilutions of the L-acosamine nucleosides are added to the cell cultures.

-

The cultures are incubated for several days to allow for viral replication.

-

The extent of viral replication is quantified by measuring the activity of the viral enzyme reverse transcriptase in the culture supernatant or by quantifying a viral antigen like p24.

-

The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is determined.

-

-

For HSV-1 (Plaque Reduction Assay):

-

A confluent monolayer of permissive cells (e.g., Vero) in 6-well or 12-well plates is infected with a low multiplicity of infection (MOI) of HSV-1.

-

After an adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the L-acosamine nucleosides.

-

The plates are incubated for 2-3 days to allow for the formation of viral plaques (localized areas of cell death).

-

The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques is counted.

-

The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

-

Selectivity Index

The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the cytotoxicity to the antiviral activity.

SI = CC50 / EC50

A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells, suggesting a more favorable safety profile.

Quantitative Data Summary

Unfortunately, specific quantitative data (EC50, CC50, and SI values) from the early research on this compound antiviral activity against HIV and HSV-1 is not available in the public domain. One report indicated that a related compound was inactive against HIV-1 and HIV-2.[2] Without access to the full text of the primary research publications, a detailed quantitative comparison is not possible.

Mechanism of Action of L-Nucleoside Analogues

The antiviral activity of L-nucleoside analogues is generally attributed to their ability to interfere with the synthesis of viral nucleic acids. The proposed mechanism of action involves several key steps:

-

Cellular Uptake: The L-nucleoside analogue is transported into the host cell.

-

Phosphorylation: Once inside the cell, the nucleoside analogue is phosphorylated by host cell kinases to its active triphosphate form.

-

Inhibition of Viral Polymerase: The L-nucleoside triphosphate competes with the natural D-nucleoside triphosphate for incorporation into the growing viral DNA or RNA chain by the viral polymerase (e.g., reverse transcriptase for HIV, DNA polymerase for HSV).

-

Chain Termination: Upon incorporation, the L-nucleoside analogue can act as a chain terminator, preventing further elongation of the nucleic acid chain. This is often because the sugar moiety of the analogue lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.

The stereochemistry of L-nucleosides plays a crucial role in their activity and selectivity. While they can be recognized and phosphorylated by host kinases, their incorporation by viral polymerases and their subsequent effect on chain elongation can differ significantly from their D-enantiomers. This can sometimes lead to a more favorable therapeutic profile, with potent antiviral activity and reduced toxicity towards host cells.

Visualizations

Caption: Generalized workflow for the in vitro evaluation of antiviral activity.

Caption: Proposed mechanism of action for this compound antiviral activity.

Conclusion

The early exploration of L-acosamine nucleosides as potential antiviral agents was a logical extension of the growing interest in L-nucleoside analogues. While the specific outcomes of these initial studies, in terms of quantitative antiviral efficacy, remain largely within specialized literature, the foundational principles of their synthesis, evaluation, and mechanism of action are well-established within the broader field of antiviral research. The generalized protocols and mechanistic insights provided in this whitepaper serve as a guide for researchers in the ongoing development of novel nucleoside-based antiviral therapeutics. Further investigation to uncover the original research data would be invaluable in providing a complete picture of the early potential of this specific class of compounds.

References

A Theoretical Guide to the Conformational Analysis of L-Acosamine Nucleosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for studying the conformational landscape of L-acosamine nucleosides. While direct experimental and extensive theoretical studies on L-acosamine nucleosides are not widely published, this document extrapolates from established principles of nucleoside conformational analysis to provide a robust framework for their investigation. L-acosamine, an amino sugar, presents unique stereochemical features that can influence the conformational preferences of its nucleoside derivatives, making them interesting candidates for drug design.

Introduction to L-Acosamine and its Nucleoside Analogs

L-Acosamine is an amino sugar with the chemical structure (3S,4R,5S)-3-amino-4,5-dihydroxyhexanal[1][2]. For incorporation into a nucleoside, L-acosamine is typically cyclized into a furanose ring, forming a novel sugar scaffold for a nucleobase. The conformational properties of this sugar moiety are critical as they dictate the overall three-dimensional structure of the nucleoside, which in turn influences its biological activity and interaction with target enzymes or nucleic acids.

The primary conformational equilibria in nucleosides that determine their overall shape are the puckering of the furanose ring and the rotation around the glycosidic bond. Understanding these equilibria is paramount for the rational design of nucleoside-based therapeutics.

Theoretical and Computational Methodologies

A combination of quantum mechanics (QM) and molecular mechanics (MM) methods is considered the gold standard for accurately predicting the conformational preferences of nucleosides in solution[3][4][5].

Computational Workflow

A typical computational workflow for the conformational analysis of a novel L-acosamine nucleoside would involve the following steps:

References

L-Acosamine Nucleoside as a Precursor in Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-acosamine, a 3-amino-2,3,6-trideoxy-L-arabino-hexose, is an important amino sugar found in the structure of various natural products, including some antibiotics. Its incorporation into these larger molecules requires activation as a nucleoside diphosphate (NDP) sugar, typically uridine diphosphate (UDP) or thymidine diphosphate (TDP)-L-acosamine. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of NDP-L-acosamine, drawing parallels from the well-characterized biosynthesis of structurally similar NDP-amino sugars. The guide details relevant enzymatic reactions, presents quantitative data from analogous pathways, and outlines experimental protocols for the enzymatic synthesis and characterization of these crucial precursors.

Biosynthesis of NDP-L-Acosamine: A Proposed Pathway

The biosynthesis of NDP-L-acosamine is hypothesized to proceed through a series of enzymatic reactions starting from a common sugar nucleotide precursor, TDP-D-glucose. This pathway is analogous to the biosynthetic routes of other NDP-deoxysugars and NDP-aminosugars, such as TDP-D-ravidosamine and TDP-L-epivancosamine.[1][2] The key enzymatic steps are outlined below and illustrated in the accompanying pathway diagram.

The proposed biosynthetic pathway for TDP-L-acosamine starts with TDP-D-glucose, which is synthesized from glucose-1-phosphate and dTTP by the enzyme TDP-D-glucose synthase. The pathway then proceeds through a series of modifications to the sugar moiety, including dehydration, ketoisomerization, aminotransfer, and potentially N-methylation, although L-acosamine itself is not N-methylated.

Key Enzymes and Reactions:

-

TDP-D-glucose synthase: Catalyzes the formation of TDP-D-glucose from glucose-1-phosphate and TTP.[3]

-

TDP-D-glucose-4,6-dehydratase: Converts TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose.[3]

-

TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase: Isomerizes the 4-keto intermediate to a 3-keto intermediate, TDP-3-keto-6-deoxy-D-glucose. This step is crucial for introducing the amino group at the C-3 position.

-

TDP-3-keto-6-deoxy-D-glucose-3-aminotransferase: Catalyzes the transamination reaction, adding an amino group from an amino acid donor (e.g., L-glutamate) to the C-3 position to form TDP-3-amino-3,6-dideoxy-D-glucose.

-

Epimerase/Reductase: Subsequent steps would involve epimerization and reduction to yield the final L-arabino configuration of TDP-L-acosamine. The exact order and nature of these enzymes in L-acosamine biosynthesis require specific experimental validation.

dot

Caption: Proposed biosynthetic pathway of TDP-L-acosamine.

Quantitative Data from Analogous Biosynthetic Pathways

| Enzyme | Substrate | Product | Specific Activity/Yield | Reference |

| RavD (TDP-D-glucose synthase) & RavE (TDP-4-keto-6-deoxy-D-glucose-4,6-dehydratase) | Glucose-1-phosphate, TTP | TDP-4-keto-6-deoxy-D-glucose | ~95% conversion | [2] |

| RavIM (TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase) | TDP-4-keto-6-deoxy-D-glucose | TDP-3-keto-6-deoxy-D-galactose | Specific activity ~6.4-fold less than FdtA (a similar enzyme) | [2] |

| RavAMT (Aminotransferase) | TDP-3-keto-6-deoxy-D-galactose | TDP-3-amino-3,6-dideoxy-D-galactose | Not explicitly quantified, but part of a successful one-pot synthesis | [2] |

| RavNMT (N,N-dimethyltransferase) | TDP-3-amino-3,6-dideoxy-D-galactose | TDP-D-ravidosamine | Not explicitly quantified, but part of a successful one-pot synthesis | [2] |

| One-Pot Synthesis | Thymidine-5-phosphate, Glucose-1-phosphate | TDP-D-ravidosamine | High yield (not specified quantitatively) | [2][3] |

Experimental Protocols

Detailed experimental protocols for the synthesis of L-acosamine nucleosides are not published. However, the one-pot enzymatic synthesis of TDP-D-ravidosamine from thymidine-5-phosphate and glucose-1-phosphate serves as an excellent template for developing a similar protocol for TDP-L-acosamine, provided the requisite enzymes are identified and expressed.[2][3]

General Protocol for One-Pot Enzymatic Synthesis of TDP-aminosugars

This protocol is adapted from the synthesis of TDP-D-ravidosamine and can be modified for TDP-L-acosamine.

1. Enzyme Expression and Purification:

-

The genes encoding the biosynthetic enzymes (TDP-D-glucose synthase, TDP-4-keto-6-deoxy-D-glucose-4,6-dehydratase, 3,4-ketoisomerase, aminotransferase, and any necessary epimerases/reductases) are cloned into expression vectors (e.g., pET vectors) and transformed into a suitable host, such as E. coli BL21(DE3).

-

Protein expression is induced, typically with IPTG.

-

Cells are harvested, lysed, and the enzymes are purified to near homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. One-Pot Reaction Mixture:

-

A typical reaction mixture would contain:

-

Thymidine-5-phosphate (TMP)

-

Glucose-1-phosphate (G1P)

-

ATP (as a phosphate donor for the initial phosphorylation of TMP)

-

An amino donor (e.g., L-glutamate)

-

Required cofactors (e.g., PLP for aminotransferases, NAD+/NADH for dehydrogenases/reductases)

-

A suitable buffer (e.g., Tris-HCl or HEPES) at an optimal pH.

-

Purified biosynthetic enzymes.

-

3. Reaction Conditions:

-

The reaction is incubated at an optimal temperature (e.g., 37°C) for a sufficient duration (e.g., 12-24 hours).

-

The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry.

4. Product Purification and Characterization:

-

The reaction is quenched (e.g., by boiling or adding a solvent).

-

The desired TDP-sugar is purified from the reaction mixture using techniques like anion-exchange chromatography (e.g., FPLC with a MonoQ column).[4]

-

The structure of the purified product is confirmed by mass spectrometry and NMR spectroscopy.[1][4]

dot

Caption: General experimental workflow for one-pot enzymatic synthesis.

Role in Natural Product Biosynthesis and Drug Development

NDP-L-acosamine and its analogs are crucial precursors for the glycosylation of various natural products, particularly antibiotics. The sugar moiety often plays a critical role in the biological activity of the parent molecule. Understanding and harnessing the biosynthesis of these NDP-sugars opens up several avenues for drug development:

-

Combinatorial Biosynthesis: By expressing the biosynthetic pathway for NDP-L-acosamine in a host organism producing a different natural product, it may be possible to generate novel glycosylated derivatives with altered or improved biological activities.[5][6]

-

Enzymatic Synthesis of Novel Glycosides: The in vitro enzymatic synthesis of NDP-L-acosamine allows for its use as a donor substrate for glycosyltransferases to modify a wide range of aglycones, leading to the creation of novel drug candidates.

-

Target for Antibiotic Development: The enzymes in the biosynthetic pathway of NDP-L-acosamine could be potential targets for the development of new antibiotics that inhibit the formation of this essential precursor.

Conclusion

While direct experimental data on the biosynthesis of L-acosamine nucleosides is limited, a robust framework for its study can be constructed based on the well-characterized pathways of analogous NDP-aminosugars. The proposed biosynthetic pathway, quantitative estimates from related systems, and adaptable experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals. Further investigation into the specific enzymes involved in L-acosamine biosynthesis will be critical for unlocking the full potential of this important amino sugar in the generation of novel and improved therapeutics.

References

- 1. Deoxysugars in glycopeptide antibiotics: enzymatic synthesis of TDP-L-epivancosamine in chloroeremomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the TDP-d-ravidosamine biosynthetic pathway: one-pot enzymatic synthesis of TDP-d-ravidosamine from thymidine-5-phosphate and glucose-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the TDP-D-ravidosamine biosynthetic pathway: one-pot enzymatic synthesis of TDP-D-ravidosamine from thymidine-5-phosphate and glucose-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of UDP-N-acetyl-L-fucosamine, a precursor to the biosynthesis of lipopolysaccharide in Pseudomonas aeruginosa serotype O11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reinvigorating natural product combinatorial biosynthesis with synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Biological Approaches to Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Review of L-acosamine Nucleoside Literature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-acosamine, a 3-amino-2,3,6-trideoxy-L-arabino-hexopyranose, is a deoxyamino sugar that has garnered interest in the field of medicinal chemistry. When incorporated as the glycone component of a nucleoside, it has the potential to yield novel therapeutic agents. The "L" configuration of the sugar moiety is of particular significance, as L-nucleosides have demonstrated unique biological activities and pharmacological profiles compared to their naturally occurring D-enantiomers.[1][2] This technical guide provides a review of the available scientific literature on L-acosamine nucleosides, with a focus on their synthesis and biological evaluation.

Synthesis of L-acosamine Nucleosides

The synthesis of L-acosamine nucleosides involves the coupling of a protected L-acosamine sugar derivative with a heterocyclic base. While the broader literature describes various methods for the synthesis of L-acosamine and general nucleoside coupling reactions, specific detailed protocols for the synthesis of L-acosamine nucleosides are limited.

One key study by Lau, Pedersen, and Nielsen outlines the synthesis of furanose forms of L-acosamine nucleosides. Although the full experimental details from this specific publication could not be exhaustively detailed here, the general approach to synthesizing such amino sugar nucleosides typically involves the following key steps, which can be illustrated as a general workflow.

General Synthetic Workflow

The synthesis of an L-acosamine nucleoside would logically proceed through several key stages, from the preparation of the sugar donor to the final deprotection of the nucleoside.

Caption: Generalized workflow for the synthesis of L-acosamine nucleosides.

Experimental Protocols

Detailed experimental protocols for the synthesis of L-acosamine nucleosides are not widely available in the public domain at the time of this review. The primary reference identified for their synthesis is:

-

Lau, J., Pedersen, E. B., & Nielsen, C. M. (1993). Synthesis and evaluation of antiviral activity of L-acosamine and L-ristosamine nucleosides of furanose configuration. Acta Chemica Scandinavica, 47, 649-655.

Access to this publication is recommended for specific details on reaction conditions, catalysts, and purification methods.

Biological Activity of L-acosamine Nucleosides

The biological activity of L-acosamine nucleosides has been investigated, particularly for their antiviral properties. The aforementioned study by Lau and colleagues evaluated these compounds for such activity.[3]

Antiviral Activity

Due to the limited availability of public data, a comprehensive quantitative summary of the antiviral activity of a wide range of L-acosamine nucleosides cannot be provided at this time. The data from the primary literature source would be required to populate a detailed table of inhibitory concentrations (e.g., IC₅₀) against various viral strains.

The general mechanism of action for many antiviral nucleoside analogues involves their intracellular phosphorylation to the corresponding 5'-triphosphate, which can then act as either an inhibitor or a substrate for viral DNA or RNA polymerases, leading to chain termination and cessation of viral replication.

Putative Mechanism of Antiviral Action

The expected metabolic activation and mechanism of action for a hypothetical this compound antiviral agent can be visualized as a signaling pathway.

Caption: Proposed metabolic activation pathway of an this compound.

Quantitative Data Summary

A comprehensive table of quantitative data (e.g., IC₅₀, EC₅₀, CC₅₀) for L-acosamine nucleosides is contingent on data from the primary literature. Without access to these specific studies, a data table cannot be accurately generated.

Conclusion

The study of L-acosamine nucleosides represents a niche within the broader field of nucleoside chemistry. The available literature, primarily centered around the work of Lau, Pedersen, and Nielsen, suggests that these compounds have been synthesized and evaluated for antiviral activity. However, a significant portion of the detailed synthetic protocols and quantitative biological data is contained within subscription-access scientific journals. For researchers and drug development professionals to fully explore the potential of L-acosamine nucleosides, access to this foundational literature is essential. Further research in this area could involve the synthesis of a wider array of L-acosamine nucleosides with diverse heterocyclic bases and modifications to the sugar moiety to establish a comprehensive structure-activity relationship (SAR) and to explore their potential as anticancer or other therapeutic agents.

References

- 1. Design, Synthesis, and Biological Activity of l-1′-Homologated Adenosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A preparative synthesis of 3-amino-2,3,6-trideoxy-L-lyxo-hexose (daunosamine) hydrochloride from D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Nucleosides and Their Biological Targets: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-nucleosides, the enantiomers of the naturally occurring D-nucleosides, represent a significant class of antiviral and anticancer agents. Their unnatural stereochemistry confers unique pharmacological properties, including increased metabolic stability and a distinct spectrum of biological activity. This technical guide provides a comprehensive overview of the biological targets of L-nucleosides, with a particular focus on Lamivudine (3TC) as a representative and well-characterized example. We will delve into its mechanism of action, quantitative antiviral activity, the experimental protocols used for its evaluation, and its interaction with cellular pathways.

Core Biological Target: Viral Polymerases

The primary biological targets of many clinically successful L-nucleosides are viral polymerases, specifically reverse transcriptases and DNA polymerases. These enzymes are crucial for the replication of viruses such as the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).

Mechanism of Action: A Case Study of Lamivudine (3TC)

Lamivudine is a synthetic L-nucleoside analogue of cytidine. Its antiviral activity stems from its ability to act as a chain terminator during viral DNA synthesis.[1][2] The mechanism can be broken down into the following key steps:

-

Cellular Uptake and Activation: Lamivudine enters the host cell and is phosphorylated by host cellular kinases to its active triphosphate form, lamivudine triphosphate (3TC-TP).[2][3]

-

Competitive Inhibition: 3TC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the viral polymerase (HIV reverse transcriptase or HBV polymerase).[1][4]

-

Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of Lamivudine prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[1][4]

This selective inhibition is a hallmark of L-nucleosides like Lamivudine, which show a significantly lower affinity for human DNA polymerases, thus minimizing host cell toxicity.[5]

Quantitative Antiviral Activity of Lamivudine

The potency of Lamivudine has been quantified in numerous in vitro studies against HIV and HBV. The following tables summarize key quantitative data.

Table 1: In Vitro Anti-HIV-1 Activity of Lamivudine

| Cell Line | HIV-1 Strain | Assay Type | Parameter | Value (µM) | Reference(s) |

| Peripheral Blood Mononuclear Cells (PBMCs) | LAV | Antiviral Activity | EC50 | 0.0018 | [6] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Multiple Primary Isolates | p24 Antigen Production | ED50 | 0.07 - 0.2 | [6] |

| MT-4 | HIV-1 | Syncytia Formation | IC50 | 0.1 | [6] |

| Various Cell Lines | Various HIV-1 Strains | Antiviral Activity | IC50 | 0.002 - 1.14 | [5] |

Table 2: In Vitro Anti-HBV Activity of Lamivudine

| Cell Line | HBV DNA Species | Parameter | Value (nM) | Reference(s) |

| HepG2 (2.2.15) | Wild-Type | IC50 | 7.2 | [7] |

| HepG2 | Extracellular RC-DS-SS DNA | EC50 | 20 | [1][4] |

| HepG2 | Cytoplasmic RC-DS DNA | EC50 | 20 | [1][4] |

| HepG2 | Nuclear CCC DNA | EC50 | >200 | [1][4] |

Experimental Protocols

The determination of antiviral activity and the elucidation of the mechanism of action of L-nucleosides rely on a variety of in vitro assays. Below are detailed methodologies for key experiments.

HIV Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV RT.

Principle: The assay quantifies the synthesis of a DNA strand from an RNA or DNA template by recombinant HIV RT. The incorporation of labeled nucleotides is measured to determine the extent of DNA synthesis, which is inversely proportional to the inhibitory activity of the compound.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, and DTT.

-

Prepare a template-primer solution (e.g., poly(A)•oligo(dT)).

-

Prepare a solution of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescently labeled dUTP).

-

Prepare serial dilutions of the test compound (Lamivudine).

-

-

Reaction Setup:

-

In a microplate, combine the reaction buffer, template-primer, dNTPs, and the test compound at various concentrations.

-

Initiate the reaction by adding a known amount of recombinant HIV-1 RT.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Detection:

-

Stop the reaction by adding EDTA.

-

Capture the newly synthesized, labeled DNA onto a filter membrane.

-

Wash the filter to remove unincorporated labeled dNTPs.

-

Quantify the incorporated label using a scintillation counter (for radioactivity) or a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of RT inhibition for each compound concentration relative to a no-drug control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

HBV DNA Replication Inhibition Assay (Quantitative PCR)

This assay measures the reduction in HBV DNA levels in cultured cells treated with an antiviral compound.

Principle: Hepatoma cell lines that support HBV replication are treated with the test compound. The amount of intracellular or extracellular HBV DNA is then quantified using quantitative polymerase chain reaction (qPCR).

Methodology:

-

Cell Culture and Treatment:

-

Seed a human hepatoma cell line capable of supporting HBV replication (e.g., HepG2.2.15) in multi-well plates.

-

Treat the cells with serial dilutions of the test compound (Lamivudine) for a specified duration (e.g., 7 days), refreshing the medium and compound as needed.

-

-

DNA Extraction:

-

Harvest the cell culture supernatant to measure extracellular HBV DNA or lyse the cells to extract intracellular HBV DNA.

-

Purify the DNA from the collected samples.

-

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions using primers and a probe specific for a conserved region of the HBV genome.

-

Include a standard curve of known HBV DNA concentrations to enable absolute quantification.

-

Perform the qPCR cycling on a real-time PCR instrument.

-

-

Data Analysis:

-

Quantify the HBV DNA copy number in each sample based on the standard curve.

-

Calculate the percentage of inhibition of HBV DNA replication for each compound concentration compared to a no-drug control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Signaling Pathways and Off-Target Effects

While the primary targets of Lamivudine are viral polymerases, its interaction with host cell components is a critical aspect of its pharmacological profile.

Intracellular Activation Pathway

The antiviral activity of Lamivudine is entirely dependent on its phosphorylation by host cellular kinases. This metabolic activation pathway is a key determinant of its efficacy.

References

- 1. Comparison of anti-hepatitis B virus activities of lamivudine and clevudine by a quantitative assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Generation of Stable Cell Lines Expressing Lamivudine-Resistant Hepatitis B Virus for Antiviral-Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Chiral Synthesis of L-Acosamine Nucleosides: Application Notes and Protocols